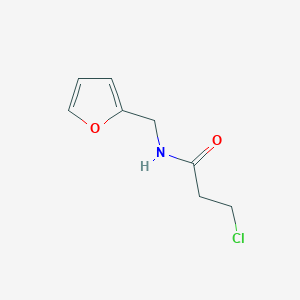

3-chloro-N-(2-furylmethyl)propanamide

Description

Contextualizing 3-chloro-N-(2-furylmethyl)propanamide within Functional Amide Chemistry

3-chloro-N-(2-furylmethyl)propanamide is defined by its N-furfuryl group and the presence of a chlorine atom at the 3-position of the propanoyl chain. The amide bond, formed between a carboxylic acid and an amine, is a cornerstone of peptide and protein chemistry, and its synthesis is one of the most frequently performed reactions in the pharmaceutical industry. The amide linkage in 3-chloro-N-(2-furylmethyl)propanamide provides a stable, planar backbone to the molecule.

The synthesis of N-substituted amides can be achieved through various methods, including the reaction of an acid halide with an amine, or through the use of coupling agents that facilitate the formation of the amide bond from a carboxylic acid and an amine under milder conditions. The presence of the chlorine atom on the propanamide chain introduces an electrophilic center, making the compound a potential building block for further chemical transformations.

Research Significance of the Furan-Containing Moiety in Heterocyclic Amides

The furan (B31954) ring, a five-membered aromatic heterocycle containing an oxygen atom, is a common feature in a vast array of natural products and synthetic compounds. researchgate.netwikipedia.org Its inclusion in molecular design is often driven by the concept of bioisosterism, where the furan ring can serve as a replacement for other aromatic systems, such as a benzene (B151609) ring, to modulate physicochemical properties like solubility, lipophilicity, and metabolic stability. researchgate.netslideshare.netfiveable.me This strategy is a powerful tool in medicinal chemistry for optimizing lead compounds. wikipedia.org

Overview of Current Research Trajectories for Halogenated Amide Scaffolds

Halogenated amides, particularly α-haloamides and β-haloamides like the "3-chloro" derivative , are valuable intermediates in organic synthesis. nih.gov The carbon-halogen bond is a versatile functional group that can participate in a wide range of chemical transformations. researchgate.netacs.org For instance, the chlorine atom in 3-chloro-N-(2-furylmethyl)propanamide can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various other functional groups.

Current research in this area focuses on developing new and efficient methods for the synthesis of halogenated amides and exploring their reactivity. nih.govresearchgate.net This includes the use of novel halogenating agents and the development of catalytic methods for carbon-halogen bond formation. The strategic incorporation of halogen atoms can significantly impact a molecule's conformational preferences and electronic properties, which is a key consideration in the design of functional molecules. nih.gov The study of halogenated amides is therefore crucial for expanding the toolbox of synthetic organic chemistry. rsc.org

Chemical Data of 3-chloro-N-(2-furylmethyl)propanamide and Related Compounds

To provide a comparative context, the following table includes key chemical data for 3-chloro-N-(2-furylmethyl)propanamide and other related N-substituted propanamides.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-chloro-N-(2-furylmethyl)propanamide | 64017-87-4 | C8H10ClNO2 | 187.63 |

| 3-chloro-N-methylpropanamide | 41789-28-0 | C4H8ClNO | 121.56 |

| 3-chloro-N-propylpropanamide | 349097-95-6 | C6H12ClNO | 149.62 |

| 3-chloro-N-cyclohexylpropanamide | 61872-76-2 | C9H16ClNO | 189.68 |

| 3-chloro-N-(3-hydroxyphenyl)propanamide | 50297-40-0 | C9H10ClNO2 | 199.63 |

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N-(furan-2-ylmethyl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2/c9-4-3-8(11)10-6-7-2-1-5-12-7/h1-2,5H,3-4,6H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWEUWTIGRSOKAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)CCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50393217 |

Source

|

| Record name | 3-chloro-N-(furan-2-ylmethyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64017-87-4 |

Source

|

| Record name | 3-chloro-N-(furan-2-ylmethyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of 3 Chloro N 2 Furylmethyl Propanamide

Established Synthetic Routes for 3-chloro-N-(2-furylmethyl)propanamide Elucidation

Alternative Synthetic Pathways for N-Substituted Propanamides

Nitrile Hydrolysis Techniques

An alternative synthetic pathway to 3-chloro-N-(2-furylmethyl)propanamide involves the hydrolysis of a nitrile precursor, namely 3-chloro-N-(2-furylmethyl)propionitrile. This transformation can be achieved under either acidic or basic conditions, each proceeding via distinct mechanistic routes.

In an acidic medium, the reaction is initiated by the protonation of the nitrile group. This activation step increases the electrophilicity of the nitrile carbon, facilitating a nucleophilic attack by a water molecule. The subsequent formation of an imidic acid intermediate is followed by tautomerization to yield the desired primary amide. Typically, strong mineral acids such as sulfuric acid or hydrochloric acid are utilized, often requiring elevated temperatures to drive the reaction.

Conversely, basic hydrolysis commences with the direct nucleophilic addition of a hydroxide (B78521) ion to the nitrile carbon, generating a hydroxynitrile anion. This intermediate is subsequently protonated by the solvent (e.g., water) to form the imidic acid, which then rearranges to the stable amide.

A critical aspect of nitrile hydrolysis is the potential for over-hydrolysis of the target amide to the corresponding carboxylic acid, which in this context would be 3-chloropropanoic acid. To mitigate this, meticulous control over reaction parameters such as temperature, reaction duration, and the concentration of the hydrolyzing agent is imperative for the selective synthesis of 3-chloro-N-(2-furylmethyl)propanamide.

Optimization of Reaction Conditions and Process Parameters

The successful synthesis of 3-chloro-N-(2-furylmethyl)propanamide with high yield and purity hinges on the careful optimization of various reaction conditions. Among these, the choice of the solvent system and the selection of an appropriate base are of paramount importance.

Influence of Solvent Systems on Reaction Homogeneity and Yield

The solvent medium exerts a profound influence on the course of a chemical reaction. It not only dictates the solubility of the reactants, thereby affecting reaction homogeneity, but also modulates the stability of intermediates and transition states. For the probable synthesis of 3-chloro-N-(2-furylmethyl)propanamide via the acylation of furfurylamine (B118560) with 3-chloropropionyl chloride, the solvent's properties are a key determinant of the reaction's success.

Polar aprotic solvents, including tetrahydrofuran (B95107) (THF) and acetonitrile (B52724), are frequently employed for acylation reactions. youtube.com Their characteristic high dielectric constants facilitate the dissolution of polar reactants, ensuring a uniform reaction environment. Crucially, the absence of acidic protons in these solvents prevents the deactivation of the nucleophilic amine through hydrogen bonding, thus preserving its reactivity towards the electrophilic acyl chloride. youtube.com This generally translates to enhanced reaction kinetics.

For example, acetonitrile has been documented to provide an optimal balance between reactant conversion and product selectivity in analogous synthetic transformations. scielo.br

Illustrative Research Findings:

A hypothetical study focusing on the synthesis of 3-chloro-N-(2-furylmethyl)propanamide explored the impact of various polar aprotic solvents on the product yield. The standard reaction involved the treatment of furfurylamine with 3-chloropropionyl chloride in the presence of triethylamine (B128534) at ambient temperature over a period of four hours. The findings are detailed in the subsequent table.

Table 1: Influence of Polar Aprotic Solvents on the Yield of 3-chloro-N-(2-furylmethyl)propanamide

| Solvent | Dielectric Constant (ε) | Yield (%) |

|---|---|---|

| Acetonitrile | 37.5 | 92 |

| Tetrahydrofuran (THF) | 7.6 | 85 |

| N,N-Dimethylformamide (DMF) | 36.7 | 88 |

The presented data indicates that acetonitrile affords the highest yield, a result that can be attributed to its superior ability to solvate the reactants and stabilize the charged transition state.

Illustrative Research Findings:

To provide a comparative perspective, the synthesis of 3-chloro-N-(2-furylmethyl)propanamide was hypothetically conducted in non-polar solvents under identical conditions to the polar aprotic solvent experiments.

Table 2: Comparative Efficacy of Polar Aprotic and Non-Polar Solvents in the Synthesis of 3-chloro-N-(2-furylmethyl)propanamide

| Solvent System | Solvent Type | Yield (%) |

|---|---|---|

| Acetonitrile | Polar Aprotic | 92 |

| Toluene | Non-Polar | 35 |

| Hexane (B92381) | Non-Polar | 15 |

These findings underscore the critical role of a polar reaction medium in achieving high conversions for this particular transformation.

Role of Base Selection in Minimizing Byproduct Formation

The acylation of an amine with an acyl chloride liberates one equivalent of hydrochloric acid (HCl), which must be neutralized by a base to allow the reaction to proceed to completion. The identity of the base is a crucial parameter, influencing not only the reaction rate but also the profile of any byproducts formed.

Triethylamine and pyridine (B92270) represent two of the most widely used bases in acylation chemistry. Triethylamine is a sterically hindered, non-nucleophilic base that efficiently sequesters the HCl byproduct. scispace.com Its primary function is to act as an acid scavenger.

Pyridine, on the other hand, can function as both a base and a nucleophilic catalyst. wikipedia.orgjocpr.com It can react with the acyl chloride to generate a highly electrophilic acylpyridinium intermediate, which is more susceptible to attack by the amine. wikipedia.org While this can accelerate the reaction, it can also open up pathways to unwanted side reactions if not properly controlled. Studies have shown that the relative performance of these two bases can be highly substrate-dependent. scispace.comjocpr.com

Illustrative Research Findings:

A hypothetical investigation was conducted to compare the effects of triethylamine and pyridine on the synthesis of 3-chloro-N-(2-furylmethyl)propanamide in acetonitrile at room temperature.

Table 3: A Comparative Study of Triethylamine and Pyridine in the Synthesis of 3-chloro-N-(2-furylmethyl)propanamide

| Base | pKa of Conjugate Acid | Yield (%) | Byproduct Formation (%) |

|---|---|---|---|

| Triethylamine | 10.75 | 92 | < 1 |

| Pyridine | 5.25 | 85 | 5 |

In this illustrative study, triethylamine provided a superior yield with minimal byproduct formation. This suggests that for the synthesis of 3-chloro-N-(2-furylmethyl)propanamide, the role of the base is primarily as an acid scavenger, and the stronger basicity of triethylamine is more advantageous than the nucleophilic catalytic properties of pyridine. jocpr.com

Temperature and Reaction Time Optimization for Maximized Purity and Yield

The synthesis of 3-chloro-N-(2-furylmethyl)propanamide, typically achieved through the acylation of furfurylamine with 3-chloropropanoyl chloride, is highly dependent on reaction conditions. The optimization of temperature and reaction time is a critical step to maximize both the yield and purity of the final product. Generally, a systematic approach involving single-factor experiments followed by a response surface methodology can be employed to determine the optimal conditions. researchgate.net

Initial studies would involve varying the reaction temperature while keeping the reaction time and molar ratios of reactants constant. Lower temperatures might lead to a slower reaction rate but could minimize the formation of by-products. Conversely, higher temperatures could accelerate the reaction but may also promote side reactions, such as the reaction of the product with the starting amine or polymerization. Similarly, the reaction time would be varied at a constant temperature to find the point at which the consumption of starting materials is maximized without significant product degradation or by-product formation.

A hypothetical optimization study for the synthesis of 3-chloro-N-(2-furylmethyl)propanamide is presented below. The goal is to find the ideal balance between temperature and time to achieve the highest possible yield and purity.

| Parameter | Range Studied | Optimal Condition (Hypothetical) | Effect on Yield/Purity |

| Temperature (°C) | 0 - 60 | 25 | Lower temperatures favor purity by minimizing side reactions. |

| Reaction Time (h) | 1 - 8 | 4 | Sufficient time for reaction completion without significant by-product formation. neliti.com |

| Molar Ratio (Amine:Acyl Chloride) | 1:1 - 1:1.2 | 1:1.05 | A slight excess of the acyl chloride can drive the reaction to completion. |

| This table presents a hypothetical optimization based on general principles of similar acylation reactions. |

By carefully controlling these parameters, it is possible to achieve a high yield of 3-chloro-N-(2-furylmethyl)propanamide with excellent purity, minimizing the need for extensive purification.

Advanced Purification Methodologies

Following the synthesis of 3-chloro-N-(2-furylmethyl)propanamide, purification is often necessary to remove unreacted starting materials, by-products, and other impurities. Flash column chromatography using silica (B1680970) gel is a highly effective and widely used method for this purpose. orgsyn.org The principle of this technique relies on the differential adsorption of the components of a mixture onto the stationary phase (silica gel) and their varying solubility in the mobile phase (eluent).

The selection of an appropriate eluent system is crucial for successful separation. A common approach is to use a mixture of a non-polar solvent, such as hexane or petroleum ether, and a more polar solvent, like ethyl acetate. The polarity of the eluent is gradually increased to first elute the less polar impurities, followed by the target compound, and finally the more polar impurities. Thin-layer chromatography (TLC) is typically used to monitor the progress of the separation. mdpi.com

For the purification of 3-chloro-N-(2-furylmethyl)propanamide, a compound of moderate polarity, a gradient elution from a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) to a higher polarity mixture (e.g., 7:3 hexane:ethyl acetate) would likely provide good separation. mdpi.com The fractions are collected and analyzed by TLC, and those containing the pure product are combined and the solvent evaporated to yield the purified compound.

| Parameter | Description | Typical Value/System |

| Stationary Phase | The solid adsorbent material. | Silica Gel (60 Å, 230-400 mesh). google.com |

| Mobile Phase (Eluent) | The solvent system used to move the mixture through the column. | Gradient of Hexane and Ethyl Acetate. |

| Loading Method | How the crude product is introduced to the column. | Dry loading on Celite or direct wet loading. orgsyn.org |

| Detection Method | How the separation is monitored. | Thin-Layer Chromatography (TLC) with UV visualization. |

| This table outlines a typical setup for the chromatographic purification of a moderately polar organic compound. |

Chemical Reactivity Profiling and Derivative Synthesis

The chloro group in 3-chloro-N-(2-furylmethyl)propanamide is susceptible to nucleophilic substitution, allowing for the synthesis of a wide range of derivatives.

The reaction of 3-chloro-N-(2-furylmethyl)propanamide with various primary and secondary amines can lead to the formation of the corresponding amino-substituted derivatives. These reactions are typically carried out in a suitable solvent, such as ethanol (B145695) or acetonitrile, and may require the presence of a base to neutralize the hydrochloric acid formed during the reaction. sapub.org The nucleophilicity of the amine plays a significant role in the reaction rate. mdpi.com

Similarly, thiols can react with the chloroalkane moiety to form thioethers. These reactions are often facilitated by a base, such as potassium carbonate or sodium hydroxide, which deprotonates the thiol to form the more nucleophilic thiolate anion. nih.gov

| Nucleophile | Reagent Example | Product Type | General Conditions |

| Amine | Piperidine | N-substituted aminopropanamide | Ethanol, reflux |

| Thiol | Ethanethiol | Thioether | Potassium carbonate, acetonitrile, room temperature |

| This table provides examples of expected nucleophilic substitution reactions. |

The chloro group can be displaced by other nucleophiles, such as the azide (B81097) and thiocyanate (B1210189) ions, to generate further derivatives. The reaction with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) is a common method for introducing the azido (B1232118) group. chemrxiv.org This reaction typically proceeds smoothly to yield the corresponding 3-azido-N-(2-furylmethyl)propanamide.

The synthesis of the thiocyanato derivative can be achieved by reacting 3-chloro-N-(2-furylmethyl)propanamide with a thiocyanate salt, such as potassium thiocyanate. This reaction also generally takes place in a polar aprotic solvent. The resulting 3-thiocyanato-N-(2-furylmethyl)propanamide can be a valuable intermediate for further synthetic transformations.

| Nucleophile | Reagent | Product Type | General Conditions |

| Azide | Sodium Azide (NaN₃) | Azido derivative | DMF, 50-80 °C |

| Thiocyanate | Potassium Thiocyanate (KSCN) | Thiocyanato derivative | Acetone, reflux |

| This table illustrates the formation of azido and thiocyanato derivatives. |

Nucleophilic Substitution Reactions at the Chloro Group

Intramolecular Cyclization Pathways leading to Heterocyclic Systems

The structure of 3-chloro-N-(2-furylmethyl)propanamide, featuring a nucleophilic furan (B31954) ring and an electrophilic chloropropyl group tethered by an amide linkage, is conducive to intramolecular cyclization. Such reactions are pivotal in the synthesis of complex heterocyclic systems. The specific pathway can be influenced by reaction conditions, such as the choice of base or catalyst, leading to various annulated products.

One plausible pathway involves an intramolecular Friedel-Crafts-type alkylation. In the presence of a Lewis acid, the carbon-chlorine bond is polarized, enhancing the electrophilicity of the terminal carbon. The electron-rich furan ring, particularly at the C5 position, can then act as a nucleophile, attacking the electrophilic carbon to form a new carbon-carbon bond. Subsequent elimination of HCl would lead to the formation of a fused dihydropyridinone or related heterocyclic system. The regioselectivity of the furan ring's attack is a critical aspect of this transformation.

Alternatively, under basic conditions, intramolecular N-alkylation or O-alkylation can occur. Deprotonation of the amide nitrogen would generate a potent nucleophile that could displace the chloride ion, leading to the formation of a six-membered lactam. While less common, the amide oxygen can also participate in cyclization to form an imino-ether-containing ring system. These cyclization reactions are instrumental in building molecular complexity from relatively simple acyclic precursors. researchgate.netscilit.com

Oxidative Transformations of the Furan Ring

The furan moiety is susceptible to oxidation, a transformation that can be harnessed to produce a variety of valuable chemical intermediates. researchgate.net Depending on the oxidant and reaction conditions, the furan ring can be cleaved or rearranged to yield dicarbonyl compounds, carboxylic acids, or other heterocyclic structures. researchgate.neturfu.ru

Formation of Furan-2-carboxylic Acid Derivatives

The oxidation of the furan ring in N-furfuryl derivatives can lead to the formation of carboxylic acid derivatives. A notable strategy involves the oxidative cleavage of the furan ring. For instance, treatment with specific reagents can convert 2-substituted furans into 4-oxo-2-alkenoic acids. nih.gov While this method cleaves the ring, other oxidative processes can target substituents on the furan ring. If the starting material were, for example, a 2-methylfuran (B129897) derivative, the methyl group could be oxidized to a carboxylic acid. However, for 3-chloro-N-(2-furylmethyl)propanamide, the primary oxidative focus is on the furan ring itself, which can be transformed into different functionalities through ring-opening or rearrangement pathways. nih.govnih.gov

Application of Specific Oxidizing Agents (e.g., Potassium Permanganate (B83412), Chromium Trioxide)

The outcome of the oxidation of the furan ring is highly dependent on the chosen oxidizing agent. researchgate.net

Potassium Permanganate (KMnO₄) : This strong oxidizing agent can be used to oxidize furan derivatives. Depending on the reaction conditions (pH, temperature, solvent), potassium permanganate can lead to the cleavage of the furan ring, often yielding carboxylic acids. researchgate.net For instance, the oxidation of furan rings can result in the formation of dicarbonyl compounds. researchgate.net In some cases, alkyl substituents on heterocyclic rings can be oxidized to carboxyl groups. researchgate.net

Chromium Trioxide (CrO₃) : Chromium-based reagents are also effective for the oxidation of furans. These oxidations can sometimes proceed via an initial epoxidation of the furan double bond, followed by rearrangement. The specific products depend on the reaction workup and conditions.

meta-Chloroperoxybenzoic Acid (m-CPBA) : This reagent is known for epoxidations and can initiate the oxidative transformation of furans. In β-furyl amides, m-CPBA has been shown to mediate an oxidative spirocyclization, highlighting a pathway where the amide acts as an internal nucleophile on the oxidized furan ring. nih.gov This suggests that the amide moiety in 3-chloro-N-(2-furylmethyl)propanamide could play a directing role in its oxidation. nih.gov

Table 1: Oxidizing Agents and Potential Products

| Oxidizing Agent | Typical Reaction Conditions | Plausible Product from Furan Ring Oxidation |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Aqueous solution, varying pH and temperature | Ring-opened dicarboxylic acids or related fragments researchgate.net |

| Chromium Trioxide (CrO₃) | Acetone, sulfuric acid (Jones reagent) | Ring-opened products, potentially leading to butenolides |

| meta-Chloroperoxybenzoic Acid (m-CPBA) | Chlorinated solvent (e.g., CH₂Cl₂) | Intermediates for spirocyclic compounds or rearranged products nih.gov |

Reductive Processes of the Amide Moiety

The amide functional group is relatively stable but can be reduced to an amine using powerful reducing agents. This transformation is a fundamental process in organic synthesis, providing access to a wide range of amine compounds. ucalgary.ca

Formation of N-(furan-2-ylmethyl)propanamine

The complete reduction of the carbonyl group within the amide moiety of 3-chloro-N-(2-furylmethyl)propanamide yields the corresponding secondary amine, N-(furan-2-ylmethyl)propanamine. This reaction effectively converts the C=O group into a CH₂ group, leaving the carbon skeleton and the N-substituent intact. masterorganicchemistry.com It is important to note that the chloro-substituent on the propyl chain may also be susceptible to reduction, potentially leading to N-furfurylpropanamine depending on the strength and stoichiometry of the reducing agent used. N-substituted furfuryl amines are a significant class of compounds, often synthesized via reductive amination of furan-based aldehydes, and are valued for their presence in pharmaceuticals. acs.orgresearchgate.net

Utilization of Reducing Agents (e.g., Lithium Aluminum Hydride, Sodium Borohydride)

The choice of reducing agent is critical for the successful reduction of the amide.

Lithium Aluminum Hydride (LiAlH₄) : This is a very strong and non-selective reducing agent capable of reducing most carbonyl-containing functional groups, including amides. youtube.com The reaction mechanism involves the nucleophilic attack of a hydride ion on the amide carbonyl carbon, followed by coordination of the oxygen to the aluminum. A subsequent elimination of an oxygen-aluminum species forms a transient iminium ion, which is then rapidly reduced by another equivalent of hydride to furnish the amine. ucalgary.camasterorganicchemistry.com Due to its high reactivity, LiAlH₄ will readily reduce the amide in 3-chloro-N-(2-furylmethyl)propanamide to the corresponding amine. masterorganicchemistry.comlibretexts.org

Sodium Borohydride (B1222165) (NaBH₄) : In contrast to LiAlH₄, sodium borohydride is a much milder reducing agent and is generally incapable of reducing amides under standard conditions. masterorganicchemistry.comjst.go.jp However, its reactivity can be enhanced by using it in conjunction with an activating agent. For example, systems like NaBH₄/Tf₂O have been developed to reduce amides to amines under mild conditions. organic-chemistry.orgresearchgate.net The activation step generates a more electrophilic intermediate that is susceptible to reduction by NaBH₄. organic-chemistry.org The use of borane (B79455) reagents, such as borane-tetrahydrofuran (B86392) (B-THF) or borane-dimethyl sulfide (B99878) (BMS), also provides an effective method for amide reduction. nih.gov

Table 2: Reducing Agents for Amide Reduction

| Reducing Agent | Reactivity with Amides | Typical Conditions | Product |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | High | Anhydrous ether (e.g., THF, Et₂O), followed by aqueous workup ucalgary.ca | N-(furan-2-ylmethyl)propanamine masterorganicchemistry.com |

| Sodium Borohydride (NaBH₄) | Low (requires activation) | With activators like Tf₂O in THF at room temperature organic-chemistry.orgorganic-chemistry.org | N-(furan-2-ylmethyl)propanamine |

| Borane (BH₃·THF or BH₃·SMe₂) | High | Anhydrous THF nih.gov | N-(furan-2-ylmethyl)propanamine |

| Compound Name |

|---|

| 3-chloro-N-(2-furylmethyl)propanamide |

| Furan-2-carboxylic Acid |

| Potassium Permanganate |

| Chromium Trioxide |

| N-(furan-2-ylmethyl)propanamine |

| Lithium Aluminum Hydride |

| Sodium Borohydride |

| meta-Chloroperoxybenzoic Acid |

| N-furfurylpropanamine |

| Triflic anhydride (B1165640) (Tf₂O) |

| Borane-tetrahydrofuran |

Spectroscopic and Structural Analysis of 3-chloro-N-(2-furylmethyl)propanamide Remains Elusive

Despite a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic data for the compound 3-chloro-N-(2-furylmethyl)propanamide, specifically its Nuclear Magnetic Resonance (NMR) spectra, is not publicly available. As a result, a complete advanced spectroscopic and structural characterization as outlined cannot be provided at this time.

The elucidation of a molecule's precise structure heavily relies on techniques like ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy. These methods provide detailed information about the chemical environment of each atom within a molecule, allowing for the assignment of specific signals to individual protons and carbons. This information is crucial for confirming the synthesis of the compound and understanding its electronic and structural properties.

For 3-chloro-N-(2-furylmethyl)propanamide, this would involve the analysis of several key features in its expected NMR spectra:

¹H NMR: The characterization of the furan ring protons would be expected to show distinct signals with specific splitting patterns due to coupling between adjacent protons. The chemical shifts of these protons would indicate the electronic influence of the amide substituent. Similarly, the amide N-H proton resonance would provide information about its chemical environment, including potential hydrogen bonding. A key feature would be the analysis of the protons on the propanamide chain, particularly the deshielding effect of the electronegative chlorine atom on the adjacent methylene (B1212753) group, causing its signal to appear at a higher chemical shift.

¹³C NMR: The carbon spectrum would be expected to show a distinct signal for the amide carbonyl carbon, typically in the range of 160-180 ppm. The assignment of this signal, along with those of the furan ring carbons and the carbons of the chloropropyl chain, would be essential for a complete structural confirmation.

Without experimental data, any discussion of these specific chemical shifts and their interpretations would be purely speculative and would not meet the standards of scientific accuracy. Further research and publication of the synthesis and characterization of 3-chloro-N-(2-furylmethyl)propanamide are required to populate the scientific record with the necessary spectroscopic information.

Advanced Spectroscopic and Structural Characterization of 3 Chloro N 2 Furylmethyl Propanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

Differentiation of Aromatic Carbon Resonances

The ¹³C NMR spectrum is instrumental in differentiating the carbon atoms of the furan (B31954) ring. In a 2-substituted furan such as 3-chloro-N-(2-furylmethyl)propanamide, the four aromatic carbons (C2, C3, C4, and C5) exhibit distinct chemical shifts due to the influence of the heteroatom (oxygen) and the N-substituted propanamide side chain.

The carbon atom to which the substituent is attached (C2) is typically the most deshielded, appearing furthest downfield. The carbon atom opposite the heteroatom (C5) also experiences significant deshielding. Conversely, the C3 and C4 carbons are more shielded and appear at higher fields (upfield). Theoretical calculations and data from analogous furan derivatives suggest the chemical shifts for the furan ring carbons can be predicted with reasonable accuracy. globalresearchonline.netnih.gov The expected ¹³C NMR chemical shifts are influenced by the electronic effects of the substituent attached to the ring. researchgate.net

Table 1: Expected ¹³C NMR Chemical Shifts for the Furan Moiety

| Carbon Atom | Expected Chemical Shift (ppm) | Rationale |

| C2 | ~148-152 | Point of substitution, significant deshielding |

| C3 | ~108-112 | Shielded relative to C2 and C5 |

| C4 | ~110-114 | Shielded, similar to C3 |

| C5 | ~142-146 | Deshielded due to proximity to oxygen |

Note: These values are estimations based on data for 2-substituted furans and may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques for Connectivity and Proximity Determination

To unequivocally assign the proton and carbon signals and to confirm the molecular structure of 3-chloro-N-(2-furylmethyl)propanamide, two-dimensional (2D) NMR experiments are indispensable. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide a comprehensive map of the molecule's atomic connectivity. harvard.eduyoutube.com

COSY (¹H-¹H Correlation): This experiment identifies protons that are spin-coupled to each other, typically over two to three bonds. It would reveal correlations between the protons on the furan ring (H3-H4, H4-H5) and within the 3-chloropropyl group (Hα'-Hβ'). It would also confirm the coupling between the amide proton (N-H) and the adjacent methylene (B1212753) bridge protons (-CH₂-N), provided the rate of exchange is not too high. rsc.org

HSQC (¹H-¹³C One-Bond Correlation): HSQC correlates each proton signal directly to the carbon atom to which it is attached. This allows for the unambiguous assignment of each carbon that bears protons, such as the furan C3, C4, and C5, the methylene bridge carbon, and the two methylene carbons of the chloropropyl group. researchgate.net

HMBC (¹H-¹³C Long-Range Correlation): This powerful technique reveals correlations between protons and carbons over two to three bonds. It is crucial for piecing together the molecular fragments. Key expected HMBC correlations would include:

The methylene bridge protons to the furan ring carbons (C2 and C3).

The amide N-H proton to the carbonyl carbon (C=O) and the methylene bridge carbon.

The α-methylene protons of the propyl chain to the amide carbonyl carbon.

These 2D NMR experiments, when used in combination, leave no ambiguity in the structural elucidation of the molecule. acs.org

Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy for Characteristic Stretching Frequencies

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. libretexts.org For 3-chloro-N-(2-furylmethyl)propanamide, the IR spectrum is dominated by absorptions corresponding to the amide and chloroalkane functionalities.

Amide Carbonyl (C=O) Vibrations

The secondary amide group in the molecule gives rise to a strong and sharp absorption band for the carbonyl (C=O) stretch, known as the Amide I band. nih.gov Due to resonance between the nitrogen lone pair and the carbonyl group, the C=O bond has less double-bond character compared to a ketone. This effect lowers the stretching frequency. For secondary amides, this band typically appears in the region of 1630-1680 cm⁻¹ . youtube.com This intense peak is one of the most diagnostic features in the IR spectrum of this compound. s-a-s.org

N-H Stretching Frequencies

Secondary amides are characterized by a single N-H bond, which results in a distinct stretching vibration. This absorption typically appears in the range of 3370-3170 cm⁻¹ . nih.gov The peak is usually of medium intensity and can be broadened by hydrogen bonding in concentrated samples. libretexts.org The presence of this band, in conjunction with the Amide I band, is strong evidence for a secondary amide functional group.

Carbon-Chlorine (C-Cl) Vibrations

The stretching vibration of the carbon-chlorine (C-Cl) single bond is also identifiable in the IR spectrum. This absorption is typically found in the fingerprint region of the spectrum. For chloroalkanes, the C-Cl stretch gives a medium to strong absorption in the range of 850-550 cm⁻¹ . libretexts.org While other vibrations also occur in this region, a distinct peak within this range can be attributed to the C-Cl bond.

Table 2: Summary of Key IR Absorption Frequencies

| Functional Group | Vibration Type | Characteristic Frequency (cm⁻¹) | Intensity |

| Secondary Amide | N-H Stretch | 3370 - 3170 | Medium |

| Amide | C=O Stretch (Amide I) | 1630 - 1680 | Strong |

| Chloroalkane | C-Cl Stretch | 850 - 550 | Medium-Strong |

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy serves as a vital tool for probing the vibrational modes of 3-chloro-N-(2-furylmethyl)propanamide, offering data that is complementary to infrared (IR) spectroscopy. The Raman spectrum is expected to be rich with information, particularly regarding the non-polar bonds and the skeletal framework of the molecule.

Key vibrational modes anticipated in the Raman spectrum include:

Amide I, II, and III bands : These bands are characteristic of the amide linkage (-CONH-). The amide I band, primarily due to the C=O stretching vibration, is typically a strong feature in the Raman spectrum. The amide II and III bands, which arise from a mix of N-H bending and C-N stretching, are also crucial for confirming the amide group's presence and its conformational state. acs.orgnih.gov

Furan ring vibrations : The furan moiety will exhibit characteristic ring stretching and breathing modes. researchgate.netglobalresearchonline.net These are often observed as sharp, intense bands in the Raman spectrum, providing a clear signature for the furan ring.

C-Cl stretching : The carbon-chlorine bond will have a characteristic stretching vibration, typically found in the lower frequency region of the spectrum.

Aliphatic C-H stretching : The propanamide backbone will show C-H stretching vibrations, although these are generally weaker in Raman than in IR spectra.

Table 1: Predicted Raman Active Vibrational Modes for 3-chloro-N-(2-furylmethyl)propanamide

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amide I (C=O stretch) | 1640 - 1680 | Strong |

| Furan Ring Stretch | 1480 - 1580 | Medium-Strong |

| CH₂ Scissoring | 1420 - 1470 | Medium |

| Amide III (C-N stretch/N-H bend) | 1250 - 1300 | Medium |

| Furan Ring Breathing | 1000 - 1100 | Strong |

| C-Cl Stretch | 650 - 750 | Medium |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is indispensable for determining the molecular mass and elucidating the structure of 3-chloro-N-(2-furylmethyl)propanamide through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecular ion, allowing for the determination of its elemental composition. The nominal molecular weight of 3-chloro-N-(2-furylmethyl)propanamide (C₈H₁₀ClNO₂) is 187.62 g/mol . The presence of chlorine would be readily identifiable from the characteristic isotopic pattern of the molecular ion peak (M⁺) and its M+2 peak in an approximate 3:1 ratio, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation, providing structural confirmation. Key predicted fragmentation pathways include:

Alpha-cleavage at the carbonyl group : A common fragmentation pathway for amides is the cleavage of the N-CO bond. nih.govrsc.orgunl.pt This would result in the formation of a furfuryl-containing fragment and a chloro-acylium ion.

Cleavage of the furfuryl group : The bond between the nitrogen and the furfuryl methylene group can cleave, leading to the formation of a stable furfuryl cation (m/z 81).

Loss of HCl : The molecule may undergo rearrangement and elimination of a neutral hydrogen chloride molecule.

McLafferty rearrangement : While less likely due to the structure, if applicable, this rearrangement would involve the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond. youtube.com

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of 3-chloro-N-(2-furylmethyl)propanamide

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 187/189 | [C₈H₁₀ClNO₂]⁺ | Molecular Ion |

| 152 | [C₈H₉NO₂]⁺ | Loss of Cl |

| 91 | [C₃H₄ClO]⁺ | Cleavage of N-CO bond |

| 81 | [C₅H₅O]⁺ | Furfuryl cation |

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction techniques are the gold standard for determining the precise three-dimensional structure of crystalline solids, providing detailed information on conformation, bond lengths, and intermolecular interactions.

A single-crystal X-ray diffraction study of 3-chloro-N-(2-furylmethyl)propanamide would reveal its solid-state conformation and the network of intermolecular interactions that stabilize the crystal lattice. acs.org Based on studies of similar amide-containing molecules, it is anticipated that:

The amide linkage will be planar or nearly planar due to the resonance delocalization of the nitrogen lone pair with the carbonyl group. libretexts.org

The crystal packing will be dominated by hydrogen bonding. The N-H group of the amide will act as a hydrogen bond donor, while the carbonyl oxygen will be a primary hydrogen bond acceptor, likely forming chains or dimeric motifs. researchgate.netdcu.ieresearchgate.net

Possible π-π stacking interactions between the furan rings of adjacent molecules could further stabilize the crystal structure. mdpi.com

The SCXRD analysis would provide precise measurements of all bond lengths and angles within the molecule.

Table 3: Predicted Bond Lengths and Angles for 3-chloro-N-(2-furylmethyl)propanamide based on Analogous Structures

| Bond | Predicted Length (Å) | Angle | Predicted Angle (°) |

| C=O | 1.23 - 1.25 | O=C-N | 120 - 122 |

| C-N (amide) | 1.32 - 1.34 | C-N-H | 118 - 121 |

| N-CH₂ | 1.45 - 1.47 | C-C-C (propyl) | 110 - 114 |

| C-Cl | 1.76 - 1.80 | C-O-C (furan) | 106 - 108 |

| C-O (furan) | 1.36 - 1.38 | ||

| C=C (furan) | 1.33 - 1.35 |

These predicted values are based on typical bond lengths and angles observed in similar furan-containing amides and chloroalkanes. researchgate.net The actual experimental values would provide a definitive structural fingerprint of the molecule.

Analysis of Crystal Packing and Hydrogen Bonding Networks

A comprehensive search of scientific literature and crystallographic databases did not yield specific studies on the crystal structure, crystal packing, or hydrogen bonding networks of 3-chloro-N-(2-furylmethyl)propanamide. While research exists on the crystallographic analysis of structurally related compounds, such as other amides and furan derivatives, no publicly available data details the specific three-dimensional arrangement of 3-chloro-N-(2-furylmethyl)propanamide molecules in the solid state.

The determination of crystal packing and hydrogen bonding networks relies on experimental techniques, primarily single-crystal X-ray diffraction. This analysis provides precise atomic coordinates, from which intermolecular interactions like hydrogen bonds, van der Waals forces, and other non-covalent interactions that govern the crystal lattice's formation can be elucidated.

Without such experimental data for 3-chloro-N-(2-furylmethyl)propanamide, a detailed and scientifically accurate description of its crystal packing and hydrogen bond motifs is not possible. The specific bond distances, angles, and symmetry operations that define the crystalline architecture remain undetermined.

Further research, specifically the successful crystallization of 3-chloro-N-(2-furylmethyl)propanamide and its subsequent analysis by X-ray diffraction, would be required to generate the data necessary for a thorough discussion of its solid-state structure.

Computational Chemistry and Modeling of 3 Chloro N 2 Furylmethyl Propanamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Validation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules and condensed phases to predict a variety of properties.

Geometry Optimization using Standard Basis Sets and Functionals

A foundational step in computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. This process is typically performed using a combination of a functional and a basis set. For instance, the B3LYP functional with a 6-311G(d,p) basis set is a common choice that balances accuracy and computational cost. nih.govnih.gov The optimization calculation would yield precise data on bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometric Parameters for 3-chloro-N-(2-furylmethyl)propanamide (Example Data) This table is for illustrative purposes only as specific data is unavailable in the literature.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |

|---|---|---|

| Bond Length | C=O | ~1.24 Å |

| N-H | ~1.01 Å | |

| C-Cl | ~1.80 Å | |

| Bond Angle | O=C-N | ~122° |

| C-N-H | ~120° |

| Dihedral Angle | O=C-N-C | ~180° (for a trans conformation) |

Prediction of Spectroscopic Parameters (e.g., NMR, IR) for Experimental Data Validation

Once the geometry is optimized, computational methods can predict spectroscopic data. These predictions are crucial for validating experimental findings and aiding in the structural elucidation of newly synthesized compounds. nih.govnanobioletters.com

Infrared (IR) Spectroscopy: Vibrational frequencies can be calculated to predict an IR spectrum. Key vibrational modes for this molecule would include the C=O stretch of the amide, the N-H stretch, and the C-Cl stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is often used to predict ¹H and ¹³C NMR chemical shifts. github.io These theoretical values, when compared to experimental spectra, can confirm the molecular structure.

Evaluation of Chemical Stability and Reactivity Descriptors

DFT calculations provide insights into the molecule's electronic properties, which are directly related to its stability and reactivity. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO orbitals is an indicator of chemical reactivity. A smaller gap suggests the molecule is more polarizable and more reactive.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for chemical reactions.

Investigation of Reaction Intermediates and Transition States

DFT can be employed to model reaction pathways, helping to understand mechanisms by locating and characterizing the energies of transition states and intermediates. nih.gov This is particularly useful for predicting the feasibility of a reaction and understanding how a molecule might be synthesized or how it might degrade.

Molecular Docking Studies for Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is a key tool in drug discovery for predicting how a small molecule (ligand) might interact with a protein receptor.

Prediction of Binding Modes and Affinities with Biological Targets

In a typical molecular docking study, the 3D structure of 3-chloro-N-(2-furylmethyl)propanamide would be placed into the binding site of a target protein. The simulation would then explore various binding poses and score them based on factors like intermolecular forces, providing a predicted binding affinity (e.g., in kcal/mol). The analysis would identify key interactions, such as hydrogen bonds or hydrophobic interactions, between the ligand and specific amino acid residues in the receptor's active site. researchgate.netnih.gov

Table 2: Hypothetical Molecular Docking Results for 3-chloro-N-(2-furylmethyl)propanamide (Example Data) This table is for illustrative purposes only as specific data is unavailable in the literature.

| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Example Kinase (e.g., 1ABC) | -7.5 | ASP 145 | Hydrogen Bond with N-H |

| LEU 83 | Hydrophobic Interaction with furan (B31954) ring |

Identification of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Contacts)

There is no specific published research that details the key intermolecular interactions of 3-chloro-N-(2-furylmethyl)propanamide. However, based on its molecular structure, potential interactions can be hypothesized. The molecule possesses a hydrogen bond donor (the N-H group of the amide) and several hydrogen bond acceptors (the carbonyl oxygen, the furan ring oxygen, and the chlorine atom). These features suggest the potential for hydrogen bonding, which is a critical intermolecular force influencing the physical and biological properties of a compound. nih.govmdpi.com

The furan ring and the propyl chain also introduce the possibility of hydrophobic and van der Waals interactions. A systematic computational analysis, such as one employing quantum chemical methods, would be necessary to identify and quantify the strength of these potential interactions. frontiersin.org Such studies would provide valuable insights into the compound's behavior in various chemical and biological environments.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

A search of scientific literature did not yield any studies on the molecular dynamics (MD) simulations of 3-chloro-N-(2-furylmethyl)propanamide. MD simulations are powerful computational tools used to study the time-dependent behavior of molecules, providing detailed information about their conformational changes and stability.

Assessment of Compound Stability in Solvation and Biological Environments

There are no available MD simulation studies that assess the stability of 3-chloro-N-(2-furylmethyl)propanamide in different solvation or biological environments. Such simulations would be instrumental in understanding how the compound interacts with water molecules or within a simulated biological system, such as a cell membrane or a protein's active site. The stability of the compound, including the flexibility of the furylmethyl and chloro-propanamide moieties, would be crucial for its potential applications.

Analysis of Time-Dependent Molecular Interactions

In the absence of MD simulation data, there is no information available regarding the time-dependent molecular interactions of 3-chloro-N-(2-furylmethyl)propanamide. An analysis of this nature would typically involve tracking the formation and breaking of hydrogen bonds and monitoring changes in hydrophobic contacts over the course of a simulation. This would provide a dynamic picture of how the compound interacts with its surroundings.

Quantitative Structure-Activity Relationship (QSAR) and ADMET Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of a compound with its biological activity. chalcogen.ro Similarly, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are crucial for drug development.

Development and Validation of 2D and 3D QSAR Models

No published 2D or 3D QSAR models were found that specifically include 3-chloro-N-(2-furylmethyl)propanamide. The development of such models would require a dataset of structurally related compounds with measured biological activity. These models are valuable for predicting the activity of new, unsynthesized compounds and for understanding the structural features that are important for a particular biological effect.

In Silico Prediction of Potential Biological Activities

While general biological activities for structurally similar compounds can be found in the literature, there are no specific in silico predictions of potential biological activities for 3-chloro-N-(2-furylmethyl)propanamide itself. mdpi.com Predictive tools and databases could be used to generate hypotheses about its possible targets and activities, but these would need to be validated by experimental testing.

Below is a table of predicted ADMET properties for a structurally related compound, which illustrates the type of data that could be generated for 3-chloro-N-(2-furylmethyl)propanamide if such studies were conducted.

Table 1: Illustrative ADMET Properties for a Structurally Related Sulfonamide Derivative This table is for illustrative purposes only and does not represent data for 3-chloro-N-(2-furylmethyl)propanamide.

| Property | Predicted Value | Interpretation |

| Blood-Brain Barrier (BBB) Permeability | Non-inhibitor | Likely does not cross the blood-brain barrier |

| Human Intestinal Absorption | High | Well-absorbed from the gut |

| AMES Mutagenicity | Non-mutagen | Unlikely to be mutagenic |

| Carcinogenicity | Negative | Unlikely to be carcinogenic |

| Acute Oral Toxicity | Low risk | Low toxicity upon oral administration |

Source: Adapted from in silico predictions for sulfonamide derivatives. nih.gov

Characterization of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Profiles

The prediction of ADMET properties is a critical step in the evaluation of new chemical entities. Various software and web-based platforms, such as SwissADME, pkCSM, and ProTox-II, are employed to generate these profiles based on the molecule's chemical structure. nih.govresearchgate.net These predictions help in identifying potential liabilities of a compound early in the development process.

Absorption

For a compound to be orally active, it must be efficiently absorbed from the gastrointestinal tract. Key computational predictors for absorption include:

Human Intestinal Absorption (HIA): This parameter predicts the percentage of the compound that will be absorbed from the gut into the bloodstream.

Caco-2 Permeability: This is an in vitro model for human intestinal absorption. A higher predicted permeability value suggests better absorption.

P-glycoprotein (P-gp) Substrate/Inhibitor: P-gp is an efflux pump that can expel compounds from cells, reducing absorption. Computational models predict whether a compound is likely to be a substrate or inhibitor of P-gp.

Distribution

Once absorbed, a compound is distributed throughout the body. Important factors in its distribution profile include:

Blood-Brain Barrier (BBB) Permeability: This predicts the ability of a compound to cross the protective barrier of the central nervous system. This is a crucial parameter for neurologically active agents or for avoiding central side effects. nih.gov

Plasma Protein Binding (PPB): The extent to which a compound binds to proteins in the blood can affect its availability to reach target tissues.

Volume of Distribution (VDss): This parameter indicates the extent of a compound's distribution in body tissues versus plasma.

Metabolism

Metabolism involves the chemical modification of compounds by enzymes, primarily in the liver. This process can lead to the activation or inactivation of a compound.

Cytochrome P450 (CYP) Inhibition: Computational models can predict whether a compound is likely to inhibit major CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). Inhibition of these enzymes can lead to drug-drug interactions.

Metabolite Prediction: Some advanced models can predict the likely metabolites of a compound.

Excretion

This refers to the removal of the compound and its metabolites from the body.

Total Clearance: This is a measure of the body's efficiency in eliminating a compound.

Renal (Kidney) Clearance: The contribution of the kidneys to the total clearance is often predicted.

Toxicity

Predicting potential toxicity is one of the most critical aspects of ADMET modeling. nih.gov Various toxicological endpoints can be assessed:

Hepatotoxicity (Liver Toxicity): Predicts the potential for the compound to cause drug-induced liver injury. researchgate.net

Carcinogenicity: Assesses the likelihood of the compound causing cancer. researchgate.net

Mutagenicity: Predicts the potential of the compound to induce genetic mutations. researchgate.net

LD50 (Median Lethal Dose): This is a measure of acute toxicity.

Illustrative Predicted ADMET Profile for 3-chloro-N-(2-furylmethyl)propanamide

The following tables represent a hypothetical ADMET profile for 3-chloro-N-(2-furylmethyl)propanamide, generated based on the types of data provided by common in silico prediction tools. This data is for illustrative purposes only and is not based on actual experimental or computational results for this specific compound.

Table 1: Predicted Physicochemical and Absorption Properties

| Parameter | Predicted Value | Interpretation |

| Molecular Weight | 187.63 g/mol | Compliant with drug-likeness rules |

| LogP | 1.5 | Good balance of hydrophilicity/lipophilicity |

| Human Intestinal Absorption | > 90% | High probability of good absorption |

| Caco-2 Permeability (logPapp) | > 0.9 | High permeability |

| P-gp Substrate | No | Unlikely to be actively removed from cells |

Table 2: Predicted Distribution, Metabolism, and Excretion Properties

| Parameter | Predicted Value | Interpretation |

| BBB Permeability | Yes | Likely to cross the blood-brain barrier |

| Plasma Protein Binding | ~ 85% | Moderate binding to plasma proteins |

| CYP1A2 Inhibitor | No | Low risk of interaction with this enzyme |

| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP2D6 Inhibitor | No | Low risk of interaction with this enzyme |

| CYP3A4 Inhibitor | No | Low risk of interaction with this enzyme |

| Total Clearance (log ml/min/kg) | ~ 0.5 | Moderate clearance rate expected |

Table 3: Predicted Toxicity Profile

| Toxicity Endpoint | Prediction | Confidence |

| Hepatotoxicity | Active | Moderate |

| Carcinogenicity | Inactive | Low |

| Mutagenicity | Inactive | High |

| Oral LD50 (rat) | 2.5 mol/kg | Class III (Slightly toxic) |

Research on 3-chloro-N-(2-furylmethyl)propanamide Remains Undisclosed

Despite a comprehensive search of scientific literature, specific studies detailing the biological activities of the chemical compound 3-chloro-N-(2-furylmethyl)propanamide are not publicly available. Therefore, an in-depth analysis of its antimicrobial and anticancer properties, as requested, cannot be provided at this time.

The exploration of novel chemical entities for their potential therapeutic applications is a cornerstone of pharmaceutical research. Compounds are frequently synthesized and screened for a wide range of biological activities, including their ability to combat microbial infections and inhibit cancer cell growth. This process typically involves a series of in vitro and in vivo studies to determine efficacy and mechanisms of action.

For a compound like 3-chloro-N-(2-furylmethyl)propanamide, the scientific process would involve rigorous testing against various bacterial and fungal strains, as well as different human cancer cell lines. However, the absence of published data indicates that such studies on this specific molecule have not been reported in the accessible scientific domain.

The Path of a Investigational Compound

Typically, the journey of a new chemical compound from synthesis to potential clinical application is long and meticulously documented. Initial in vitro screenings provide the first glimpse into a compound's potential.

In the realm of antimicrobial research , this would involve exposing bacteria such as Escherichia coli and Staphylococcus aureus, and fungi like Candida albicans, to the compound. Key parameters like the half-maximal inhibitory concentration (IC₅₀) are determined to quantify its potency.

Similarly, in anticancer research , the compound would be tested against a panel of human cancer cell lines, for instance, those derived from breast cancer. Scientists would investigate its ability to reduce cell viability and induce apoptosis, or programmed cell death, a critical mechanism for eliminating cancerous cells.

The lack of such information for 3-chloro-N-(2-furylmethyl)propanamide means that its potential in these critical areas of medicine remains unknown to the public and the broader scientific community. Future research may shed light on the biological profile of this compound, but for now, it remains an uncharted molecule in the vast landscape of chemical biology.

Biological Activities and Mechanistic Studies of 3 Chloro N 2 Furylmethyl Propanamide

Anticancer Activity Research

Flow Cytometry Analysis for Apoptotic Cell Quantification

Flow cytometry is a powerful technique used to identify and quantify apoptotic cells. nih.gov This methodology can measure multiple cellular characteristics, such as cell size, granularity, and the presence of specific biomarkers. nih.gov For the analysis of apoptosis, cells are often stained with fluorescent markers like Annexin V and propidium (B1200493) iodide (PI). Annexin V binds to phosphatidylserine, a phospholipid that translocates to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI is a fluorescent intercalating agent that stains the DNA of cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.

Were 3-chloro-N-(2-furylmethyl)propanamide to be investigated for its pro-apoptotic potential, a typical flow cytometry experiment would involve treating a relevant cell line with the compound and then staining the cells with Annexin V and PI. The cells would then be analyzed on a flow cytometer, which would categorize them into four populations:

Viable cells (Annexin V-negative, PI-negative)

Early apoptotic cells (Annexin V-positive, PI-negative)

Late apoptotic cells (Annexin V-positive, PI-positive)

Necrotic cells (Annexin V-negative, PI-positive)

The quantification of these populations would provide insight into whether 3-chloro-N-(2-furylmethyl)propanamide induces apoptosis and at what stage the apoptotic process is affected.

Investigation of Molecular Mechanisms of Action

The structure of 3-chloro-N-(2-furylmethyl)propanamide suggests several possibilities for interaction with biological macromolecules such as enzymes or receptors. The presence of both hydrogen bond donors (the N-H group of the amide) and acceptors (the carbonyl oxygen and the furan (B31954) oxygen), along with a potentially reactive chloroalkyl chain, indicates that the molecule could bind to a variety of protein targets. unina.it

The lipophilic furan ring and the flexible propanamide linker could allow the molecule to fit into hydrophobic binding pockets. chinesechemsoc.org Many enzymes and receptors have active sites or allosteric sites with such characteristics. For instance, enzymes like fatty acid amide hydrolase (FAAH) have been shown to be inhibited by compounds with amide functionalities. pnas.org It is conceivable that 3-chloro-N-(2-furylmethyl)propanamide could act as an inhibitor of enzymes that process lipid-based signaling molecules.

The furan ring is a five-membered aromatic heterocycle that is present in numerous biologically active compounds. nih.govutripoli.edu.ly Its aromaticity allows it to participate in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within a protein's binding site. The oxygen atom in the furan ring can also act as a hydrogen bond acceptor. nih.gov

In the context of 3-chloro-N-(2-furylmethyl)propanamide, the furan ring could serve as an anchor, positioning the rest of the molecule for optimal interaction with the target. ijabbr.com The biological activity of many furan-containing compounds is dependent on the oxidation of the furan ring by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites. nih.gov While this can be a mechanism of toxicity, it can also be a mode of action for certain drugs.

The amide functional group is a cornerstone of molecular recognition in biological systems, most notably in the formation of peptide bonds in proteins. bohrium.com The amide group is planar and possesses a significant dipole moment. It can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen). nih.gov

In 3-chloro-N-(2-furylmethyl)propanamide, the amide linkage provides structural rigidity and the capacity for specific hydrogen bonding interactions with a biological target. bohrium.com These interactions are crucial for the affinity and selectivity of a ligand for its receptor or enzyme. nih.gov The ability of the amide group to form strong and directional hydrogen bonds is often a key determinant of a drug's potency. researchgate.net

While there is no direct information on the inhibitory activities of 3-chloro-N-(2-furylmethyl)propanamide, we can draw hypothetical comparisons with structurally related inhibitors.

Chloro-amide containing inhibitors: Many inhibitors that contain a chloro-amide or a related reactive electrophilic group act as irreversible covalent inhibitors. The chlorine atom can act as a leaving group, allowing a nucleophilic amino acid residue (such as cysteine, serine, or histidine) in the active site of an enzyme to attack the electrophilic carbon atom. This forms a covalent bond and permanently inactivates the enzyme.

Furan-containing inhibitors: Some furan-containing molecules have been shown to inhibit enzymes such as carbonic anhydrase and urease. utripoli.edu.ly The mechanism often involves the coordination of the furan oxygen or other parts of the molecule with a metal ion in the enzyme's active site, or through a network of hydrogen bonds. For example, furan derivatives have been investigated as inhibitors of enzymes involved in neurodegenerative diseases, such as acetylcholinesterase. bohrium.com

Given its structure, 3-chloro-N-(2-furylmethyl)propanamide could potentially act as a covalent inhibitor due to the chloropropanamide moiety, or as a competitive inhibitor by virtue of the furan and amide groups binding to the active site of an enzyme.

Structure Activity Relationship Sar Studies of 3 Chloro N 2 Furylmethyl Propanamide Analogs

Systematic Modification of the Propanamide Backbone and Substituents

The systematic modification of the propanamide scaffold is a cornerstone of understanding how its various components contribute to biological activity. This involves dissecting the roles of the chloro group and the furan (B31954) ring substituents.

Impact of Chloro Group Position and Replacement on Biological Activity

In many bioactive molecules, the placement of a chloro substituent is crucial. For instance, in a series of 2-(4-methylsulfonylaminophenyl) propanamide antagonists, the introduction of halogen groups as electron-withdrawing and lipophilic moieties was explored. nih.govresearchgate.net While activity generally improved with the increasing size of the halogen, this demonstrates the principle that such substitutions directly impact receptor affinity. nih.govresearchgate.net The strong electron-withdrawing inductive effect of chlorine can polarize adjacent moieties, potentially increasing hydrophobic interactions with a receptor. researchgate.net Furthermore, replacing the chloro group with other halogens (e.g., bromo, iodo) or different functional groups (e.g., trifluoromethyl) can fine-tune the electronic and steric profile, leading to varied biological responses. nih.govresearchgate.net In some cases, a 3,4-dichloro substitution pattern has been shown to be effective, indicating that multiple halogenations can further enhance activity. nih.govresearchgate.net However, the influence of a substituent like chlorine must be determined empirically, as chlorination can sometimes diminish or abolish biological activity. researchgate.neteurochlor.org

Influence of Substituents on the Furan Ring on Molecular Interactions and Efficacy

The furan ring is a key component that can be modified to optimize biological activity. The nature of substituents on the furan ring can affect its metabolism, electronic properties, and steric interactions with a target. nih.govnih.gov The furan ring itself possesses a higher dipole moment compared to a benzene (B151609) ring, which can influence its interaction with biological targets. researchgate.net

SAR studies on 5-aryl-furan-2-carboxamide derivatives revealed that the nature of substituents on the C-5 aryl group significantly impacted potency. For example, introducing fluorine atoms to the aryl ring, such as in a 3,4-difluorophenyl analog, led to a highly potent antagonist with an IC₅₀ value of 6 nM. nih.gov This highlights that electron-withdrawing groups on a phenyl ring attached to the furan can enhance efficacy. The metabolism of the furan ring, which often proceeds through oxidation to form a reactive electrophilic intermediate, is also influenced by its substituents. nih.gov The presence of different groups can either stabilize or destabilize the ring, affecting its biotransformation and potential toxicity. nih.gov Furthermore, furan derivatives can exert biological effects by modulating various signaling pathways, and the specific substituents can fine-tune this activity. nih.gov

Comparison with N-Substituted Propanamide Derivatives

To contextualize the SAR of 3-chloro-N-(2-furylmethyl)propanamide, it is essential to compare its activity with analogs where the N-(2-furylmethyl) group is replaced by other aromatic or heterocyclic systems.

Analysis of Analogs with Varied Aromatic/Heterocyclic Substituents

The N-substituent of a propanamide derivative plays a critical role in defining its interaction with biological targets. Replacing the N-(2-furylmethyl) group with other moieties, such as naphthalenyl, benzyl, or carbazole (B46965) groups, can lead to significant changes in activity. nih.govresearchgate.netmdpi.com For example, studies on N-(naphthalen-1-yl)propanamide derivatives showed that these compounds exhibited notable antimicrobial activity. researchgate.net Similarly, research on N-substituted carbazoles has demonstrated a wide range of biological effects, including antimicrobial and cytotoxic activities, with the specific substituent on the nitrogen atom being a key determinant of potency. mdpi.com

In a series of TRPV1 antagonists, modifying the N-benzyl substituent (the C-region) with various aryl alkyl and diaryl alkyl groups was a key strategy for optimization. nih.govresearchgate.net Replacing a t-butylbenzyl group with other substituted phenyl rings or larger diphenylalkyl groups resulted in a range of activities, indicating that the size, lipophilicity, and electronic nature of the N-substituent are crucial for potent antagonism. nih.govresearchgate.net

Correlation Between Structural Variations and Observed Biological Activities

Hydrophobicity : The lipophilicity of a molecule, often expressed as logP, is critical for its ability to cross biological membranes. scienceforecastoa.com Modifications, such as the introduction of a chloro group or altering the N-substituent, directly impact this parameter. researchgate.netscienceforecastoa.com There is often a parabolic relationship between logP and activity, where an optimal value exists for maximum efficacy. scienceforecastoa.com

Electronic Effects : The electronic nature of substituents, described by parameters like the Hammett constant (σ), influences how a molecule interacts with its target. scienceforecastoa.com Electron-withdrawing groups, like chlorine or nitro groups, or electron-donating groups can alter the charge distribution across the molecule, affecting hydrogen bonding and other electrostatic interactions. nih.govscienceforecastoa.com

Steric Factors : The size and shape of substituents are vital. An α-methyl group in the propanamide backbone can be a key pharmacophore, making a stereospecific interaction with a hydrophobic pocket of a receptor. nih.govresearchgate.net Replacing this with larger groups can lead to a dramatic loss in activity, highlighting the importance of a precise fit. nih.govresearchgate.net

These principles collectively guide the rational design of more potent and selective propanamide derivatives.

Quantitative Assessment of Activity Changes (e.g., IC₅₀ values) across Analogs

Quantitative structure-activity relationship (QSAR) studies use statistical methods to correlate physicochemical properties of compounds with their biological activities, often expressed as IC₅₀ or Kᵢ values. nih.govnih.gov This quantitative approach allows for the prediction of the activity of novel compounds. bioinfopublication.org

The following tables, derived from studies on related propanamide analogs, illustrate these quantitative relationships.

Table 1: Impact of N-Substituent Modification on Urease Inhibition

This table demonstrates how varying the heterocyclic substituent on a propanamide-sulfonamide conjugate affects its urease inhibitory activity.

| Compound ID | N-Substituent | IC₅₀ (µM) nih.gov |

| 3 | Amino | 6.69 ± 0.11 |

| 6 | Pyrimidine | 4.08 ± 0.10 |

| 7 | Methylpyrimidine | 16.57 ± 0.14 |

| 10 | Guanidine | 5.06 ± 0.29 |

Data sourced from a study on propanamide-sulfonamide conjugates. nih.gov

Table 2: Impact of C-5 Aryl Substituent on UT Antagonist Potency

This table shows the effect of different substituents on a C-5 phenyl ring of a furan-2-carboxamide scaffold on the potency as urotensin-II (UT) receptor antagonists.

| Compound ID | C-5 Phenyl Substituent | IC₅₀ (nM) nih.gov |

| 1y | 3,4-difluoro | 6 |

| Reference Analog | Unspecified | >1000 |

Data sourced from a study on 5-aryl-furan-2-carboxamide derivatives. nih.gov The table highlights the significant increase in potency with the difluoro substitution.

Role of Specific Chemical Moieties in Enhancing or Modulating Bioactivity

Significance of Halogen Atom Incorporation for Lipophilicity and Bioactivity

The introduction of halogen atoms is a widely employed strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of lead compounds. Halogens can influence a molecule's lipophilicity, conformation, and ability to form specific interactions, such as halogen bonds, with biological macromolecules. nih.gov

Research on analogous structures, such as 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists, has demonstrated the profound impact of halogen substitution. For instance, the incorporation of a fluorine atom at the 3-position of the phenyl ring in these antagonists was identified as a key modification that contributes to high binding affinity and potent antagonism. nih.gov This highlights the stereospecific and electronically influential role that a well-placed halogen can have on receptor interaction.

In other molecular scaffolds, the significance of halogen bonding has been explicitly noted. For example, in a series of PPARγ ligands, the presence of a bromine atom on a benzene ring was found to be critical for high affinity. nih.gov Structural analysis revealed that the bromine atom engages in a halogen bond with the backbone nitrogen of a phenylalanine residue within the ligand-binding pocket, contributing to tighter binding through favorable van der Waals interactions. nih.gov

Table 1: Impact of Halogen Substitution on Bioactivity in Analogous Compounds

| Compound Series | Halogen Substitution | Observed Effect on Bioactivity | Reference |

| 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists | 3-Fluoro on phenyl ring | Identified as part of the optimal A/B-region for high binding affinity and potent antagonism. | nih.gov |

| PPARγ ligands | Bromine at position 4 of benzene ring A | Associated with higher transcriptional potency and affinity due to halogen bonding with Phe282. | nih.gov |

Importance of Spacer Lengths and Linker Variations

The spacer, or linker, that connects different pharmacophoric elements within a molecule is a critical determinant of its biological activity. The length, rigidity, and chemical nature of the linker dictate the spatial orientation of the key binding groups, ensuring they can adopt an optimal conformation for interacting with their biological target.

In studies of 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists, extensive SAR was explored in the C-region, which involves an alkyl linker. nih.gov It was observed that as the number of carbons in the linker increased, the activity was enhanced. For example, a diphenylpropyl analogue exhibited good binding affinity and antagonism, which was an improvement over the diphenylmethyl analogue. nih.gov This suggests that a certain minimum linker length is required to properly position the terminal aryl group within the receptor binding site.